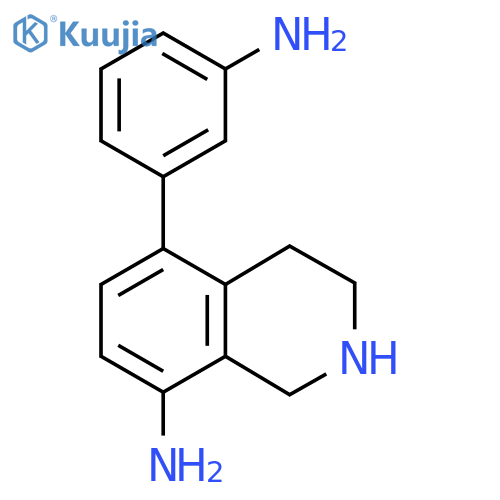Cas no 2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

2172471-39-3 structure
商品名:5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 化学的及び物理的性質
名前と識別子
-
- 5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- EN300-1477116
- 2172471-39-3
-
- インチ: 1S/C15H17N3/c16-11-3-1-2-10(8-11)12-4-5-15(17)14-9-18-7-6-13(12)14/h1-5,8,18H,6-7,9,16-17H2
- InChIKey: GEGIOKLOZDEPLT-UHFFFAOYSA-N
- ほほえんだ: N1CC2C(=CC=C(C3C=CC=C(C=3)N)C=2CC1)N
計算された属性
- せいみつぶんしりょう: 239.142247555g/mol
- どういたいしつりょう: 239.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.1Ų
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477116-500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-100mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-50mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-250mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-1000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-1.0g |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477116-2500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-5000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-10000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 10000mg |
$5221.0 | 2023-09-28 |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine 関連文献
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
